2-Isobutylmorpholine

Vue d'ensemble

Description

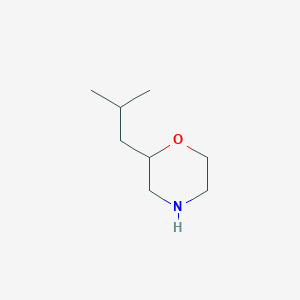

2-Isobutylmorpholine is a cyclic amine featuring a morpholine ring with an isobutyl group attached to it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in the isobutyl halide, displacing the halide ion.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions often involve elevated temperatures and pressures to facilitate the nucleophilic substitution reaction efficiently .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the nitrogen atom is oxidized to form N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where the isobutyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-Isobutylmorpholine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Isobutylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Isobutylmorpholine: Similar in structure but with the isobutyl group attached at a different position on the morpholine ring.

N-Isobutylmorpholine: Another isomer with the isobutyl group attached to the nitrogen atom.

Uniqueness: 2-Isobutylmorpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other isomers may not be as effective .

Activité Biologique

2-Isobutylmorpholine (C8H17NO) is a morpholine derivative that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal properties, and its mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an isobutyl group attached to the nitrogen atom of the morpholine ring. This structural modification contributes to its unique biological properties compared to other morpholine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism may involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

The mechanism of action of this compound involves interactions with various molecular targets within microbial cells. It is believed to modulate biological pathways by binding to specific enzymes or receptors, leading to biochemical effects that inhibit growth or induce cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Membrane Disruption : By integrating into microbial membranes, it can alter membrane permeability and integrity.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound showed promising activity, particularly against Staphylococcus aureus, with a significant reduction in bacterial load in treated samples compared to controls.

Research on Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship of this compound. Modifications to the isobutyl group have been explored to enhance potency and selectivity against specific pathogens. For instance, altering the alkyl chain length or introducing functional groups has yielded derivatives with improved biological activity.

Analyse Des Réactions Chimiques

Substitution Reactions

2-Isobutylmorpholine undergoes nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. These reactions are often facilitated by basic conditions. For example, the synthesis of morpholine derivatives involves substituting the isobutyl group with other alkyl or aryl moieties using alkyl halides or acyl chlorides under basic catalysis .

In one study, the reaction of this compound with chloroacetyl chloride (ClACl) yielded 2-(2-chloroacetamido)-4-methylpentanoic acid derivatives under controlled conditions, with purification involving recrystallization to achieve high purity .

Ring-Opening and Cyclization

The synthesis of polysubstituted morpholines often involves ring-opening of oxazetidines followed by cyclization. For example, 2-tosyl-1,2-oxazetidine reacts with α-formyl carboxylates in the presence of bases like 1,8-bis(dimethylamino)naphthalene (BDMAN) to form hemiaminal intermediates, which undergo spontaneous cyclization to yield morpholine derivatives .

| Base | Solvent | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| BDMAN | 1,4-dioxane | 2.0–2.9 | 91 |

| DBU | Toluene | 2.0–2.9 | 70 |

The diastereoselectivity is influenced by steric and stereoelectronic factors during the cyclization step .

Halogenation and Rearrangement

Lewis acid-catalyzed halonium generation enables regioselective functionalization of morpholines. For instance, the reaction of 2-nitrobenzene-sulfonyl-protected amino alcohols with NBS and indium triflate (In(OTf)₃) generates halofunctionalized intermediates. Subsequent treatment with DBU induces elimination and Claisen rearrangement to form morpholine derivatives .

| Halogen Source | Lewis Acid | Base | Product | Yield (%) |

|---|---|---|---|---|

| NBS | In(OTf)₃ | DBU | Morpholine | 76 |

| NIS | Mg(OTf)₂ | DBU | Rearranged | 65 |

This method allows for the introduction of halogen atoms and subsequent stereocontrolled rearrangements .

Spectroscopic Characterization

The structural integrity of this compound derivatives is confirmed via spectroscopic methods. For example, FTIR analysis of morpholine amides shows characteristic absorption bands for amide (166.4 ppm) and ester (167.3 ppm) carbonyls, while ¹³C NMR spectra reveal chemical shifts for carbons in the isobutyl group (41.6, 24.3, 23.0, 21.4 ppm) .

Propriétés

IUPAC Name |

2-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXEVBVCNVVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609888 | |

| Record name | 2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-14-7 | |

| Record name | 2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.